molecular formula C15H18O7 B8571047 (2-Ethoxycarbonylmethoxy-4-formyl-phenoxy)-acetic acid ethyl ester CAS No. 119309-58-9

(2-Ethoxycarbonylmethoxy-4-formyl-phenoxy)-acetic acid ethyl ester

Cat. No. B8571047
M. Wt: 310.30 g/mol
InChI Key: HNGYACGXAOLIPG-UHFFFAOYSA-N
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Patent
US07759387B2

Procedure details

3,4-Dihydroxy-benzaldehyde was treated with 2-bromo-acetic acid ethyl ester in the presence of K2CO3 and processed as described in the synthesis of example 20a. The crude product was purified using flash chromatography (silica gel, 30-50% EtOAc in PE 60-80° C.). Yield, 87%; mp, 56° C. (EtOAc-PE 60-80° C.); MS (EI): 310 (, 237, 163, 149; analysis: C15H18O7, 0.5H2O requires C, 56.37; H, 5.95; found: C, 56.72; H, 5.79%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH2:11]([O:13][C:14](=[O:17])[CH2:15]Br)[CH3:12].C([O-])([O-])=O.[K+].[K+].[CH3:24][CH2:25][O:26][C:27]([CH3:29])=[O:28]>>[CH2:11]([O:13][C:14](=[O:17])[CH2:15][O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[O:1][CH2:29][C:27]([O:26][CH2:25][CH3:24])=[O:28])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in the synthesis of example 20a
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
flash chromatography (silica gel, 30-50% EtOAc in PE 60-80° C.)
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)C=O)OCC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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